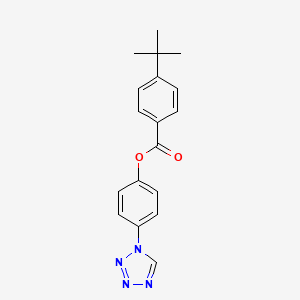![molecular formula C30H26ClN5O2 B11327626 {4-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B11327626.png)
{4-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[7-(2-クロロフェニル)-5-フェニル-7H-ピロロ[2,3-d]ピリミジン-4-イル]ピペラジン-1-イル}(2-メトキシフェニル)メタノンは、複素環式化合物の一種である複雑な有機化合物です。この化合物は、窒素原子を含む縮合二環式構造であるピロロ[2,3-d]ピリミジンコアの存在が特徴です。また、ピペラジン環と、2-メトキシフェニル部分に結合したメタノン基も特徴です。この化合物のユニークな構造は、医薬品化学や薬理学など、科学研究のさまざまな分野で注目されています。
製造方法
合成経路と反応条件
{4-[7-(2-クロロフェニル)-5-フェニル-7H-ピロロ[2,3-d]ピリミジン-4-イル]ピペラジン-1-イル}(2-メトキシフェニル)メタノンの合成は、通常、市販の前駆体から始まる多段階反応を含みます。一般的な合成経路の1つは、以下の手順を含みます。
ピロロ[2,3-d]ピリミジンコアの形成: この手順は、適切な前駆体を高温条件下で環化させることを伴い、多くの場合、パラジウムや銅などの触媒を使用します。
ピペラジン環の導入: ピペラジン環は、求核置換反応によって導入され、ここでピロロ[2,3-d]ピリミジンコアはピペラジン誘導体と反応します。
2-メトキシフェニルメタノン基の結合: この手順は、中間体化合物を塩基性条件下で2-メトキシベンゾイルクロリドと反応させて、最終生成物を形成することを伴います。
工業生産方法
この化合物の工業生産には、収率と純度を向上させるために上記の合成経路を最適化することが含まれる場合があります。連続フロー化学や自動合成などの技術は、生産プロセスをスケールアップするために使用できます。さらに、再結晶やクロマトグラフィーなどの精製方法は、化合物を純粋な形で得るために使用されます。
準備方法
The synthesis of 1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHOXYBENZOYL)PIPERAZINE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-aminopyrimidines with carboxylic acid chlorides under reflux conditions, followed by cyclization reactions to form the pyrrolopyrimidine core . The reaction conditions typically involve the use of organic solvents such as xylene and bases like sodium methoxide to facilitate the cyclization process .
化学反応の分析
反応の種類
{4-[7-(2-クロロフェニル)-5-フェニル-7H-ピロロ[2,3-d]ピリミジン-4-イル]ピペラジン-1-イル}(2-メトキシフェニル)メタノンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化し、酸化された誘導体を形成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、化合物の還元された形態を得ることができます。
置換: この化合物は、求核性または求電子性置換反応を起こすことができ、ここで芳香環上の官能基が他の置換基に置き換えられます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤を酸性または塩基性条件下で使用します。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、およびその他の還元剤を無水条件下で使用します。
置換: ハロゲン化剤、求核剤、および求電子剤を、目的の置換に応じてさまざまな条件下で使用します。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件に依存します。たとえば、酸化はヒドロキシル化された誘導体を生成する可能性がありますが、還元はアミンまたはアルコール誘導体を生成する可能性があります。置換反応は、さまざまな置換された芳香族化合物を生じる可能性があります。
科学研究への応用
化学
化学において、{4-[7-(2-クロロフェニル)-5-フェニル-7H-ピロロ[2,3-d]ピリミジン-4-イル]ピペラジン-1-イル}(2-メトキシフェニル)メタノンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学的研究では、この化合物は、タンパク質や核酸などの生物学的巨大分子との潜在的な相互作用について研究されています。特定の標的に結合する能力は、生化学的経路とメカニズムを研究するための貴重なツールになります。
医学
医薬品化学において、{4-[7-(2-クロロフェニル)-5-フェニル-7H-ピロロ[2,3-d]ピリミジン-4-イル]ピペラジン-1-イル}(2-メトキシフェニル)メタノンは、その潜在的な治療特性について調査されています。それは、癌、炎症、感染症などのさまざまな病気に対して活性を示す可能性があります。研究者は、新規医薬品の開発のためのリード化合物としての可能性を探求しています。
産業
工業セクターでは、この化合物は、新しい材料や化学プロセスの開発に使用される可能性があります。そのユニークな特性は、触媒、材料科学、ナノテクノロジーなどの分野での用途に適しています。
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
{4-[7-(2-クロロフェニル)-5-フェニル-7H-ピロロ[2,3-d]ピリミジン-4-イル]ピペラジン-1-イル}(2-メトキシフェニル)メタノンの作用機序は、特定の分子標的との相互作用を含みます。これらの標的には、さまざまな生物学的経路に関与する酵素、受容体、およびその他のタンパク質が含まれる可能性があります。化合物の構造は、これらの標的に高い親和性で結合し、それらの活性を調節して、さまざまな生物学的効果をもたらすことを可能にします。関与する正確な経路と分子標的は、特定のアプリケーションとその使用のコンテキストによって異なります。
類似の化合物との比較
類似の化合物
{4-[7-(2-クロロフェニル)-5-フェニル-7H-ピロロ[2,3-d]ピリミジン-4-イル]ピペラジン-1-イル}(2-メトキシフェニル)メタノン: は、次のような他のピロロ[2,3-d]ピリミジン誘導体と構造的な類似性を共有しています。
独自性
{4-[7-(2-クロロフェニル)-5-フェニル-7H-ピロロ[2,3-d]ピリミジン-4-イル]ピペラジン-1-イル}(2-メトキシフェニル)メタノンの独自性は、官能基と構造的特徴の特定の組み合わせにあります。この組み合わせは、ユニークな化学的および生物学的特性を付与し、さまざまな科学分野での研究開発のための貴重な化合物になります。
類似化合物との比較
1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHOXYBENZOYL)PIPERAZINE can be compared with other pyrrolopyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also act as protein kinase inhibitors but differ in their substitution patterns and biological activities.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This derivative has shown potent antitubercular activity and is non-cytotoxic to certain cell lines.
The uniqueness of 1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHOXYBENZOYL)PIPERAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
分子式 |
C30H26ClN5O2 |
|---|---|
分子量 |
524.0 g/mol |
IUPAC名 |
[4-[7-(2-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C30H26ClN5O2/c1-38-26-14-8-5-11-22(26)30(37)35-17-15-34(16-18-35)28-27-23(21-9-3-2-4-10-21)19-36(29(27)33-20-32-28)25-13-7-6-12-24(25)31/h2-14,19-20H,15-18H2,1H3 |
InChIキー |
OJICOYGORIUWBG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5Cl)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]furan-2-carboxamide](/img/structure/B11327544.png)

![4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11327548.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11327550.png)
![5-(3-bromophenyl)-6-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11327552.png)
![3-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11327558.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B11327560.png)
![10-(4-ethoxyphenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11327567.png)
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11327575.png)
![Butyl 3-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11327583.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11327591.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]butanamide](/img/structure/B11327596.png)
![N-[4-(dimethylamino)benzyl]-3-methyl-N-(pyridin-2-yl)benzamide](/img/structure/B11327598.png)
![1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B11327602.png)
